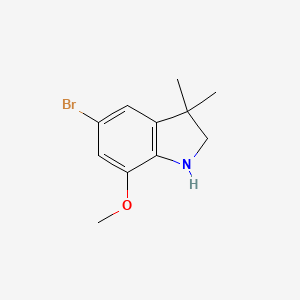
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
准备方法
The synthesis of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the bromination of 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) and oxidizing agents like potassium permanganate (KMnO4). The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole has several scientific research applications:
作用机制
The mechanism of action of 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar compounds to 5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole include other indole derivatives such as:
- 5-Bromo-2,3-dimethyl-1H-indole
- 7-Methoxy-3,3-dimethyl-2,3-dihydro-1H-indole
- 5-Bromo-3,3-dimethyl-2,3-dihydro-1H-indole
These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activities
生物活性
5-Bromo-7-methoxy-3,3-dimethyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
- Molecular Formula : C₉H₈BrN₁O
- Molecular Weight : 228.07 g/mol
- CAS Number : 19804063
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of various indole derivatives, including this compound. This compound has shown promising activity against several bacterial strains.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 9.375 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 9.375 |
The compound exhibited a particularly low MIC against Pseudomonas aeruginosa , indicating strong antibacterial potential .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity. For instance:
- Candida albicans : In vitro studies have reported effective inhibition at concentrations comparable to established antifungal agents.
The antifungal efficacy suggests that this compound could be a candidate for developing new antifungal therapies .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably:
Cytotoxicity Studies
| Cell Line | IC₅₀ (µM) |
|---|---|
| HepG2 (liver cancer) | 41.6 |
| L-02 (normal liver) | 53.5 |
The compound exhibited moderate cytotoxicity against HepG2 cells while showing less toxicity towards normal liver cells (L-02), suggesting a degree of selectivity that is desirable in anticancer drugs .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of DHFR : Similar to methotrexate, it shows potential as a dihydrofolate reductase inhibitor.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several case studies have documented the synthesis and evaluation of this compound:
- Synthesis and Evaluation : A study synthesized derivatives of indoles and evaluated their biological activities, confirming the promising profile of 5-bromo derivatives against both bacterial and fungal strains .
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the indole scaffold significantly affect biological activity, providing insights for further drug development .
属性
分子式 |
C11H14BrNO |
|---|---|
分子量 |
256.14 g/mol |
IUPAC 名称 |
5-bromo-7-methoxy-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H14BrNO/c1-11(2)6-13-10-8(11)4-7(12)5-9(10)14-3/h4-5,13H,6H2,1-3H3 |
InChI 键 |
WMTVSTMZWBLZRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=C1C=C(C=C2OC)Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















